molecular formula C20H25N5 B2454140 N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine CAS No. 896843-21-3

N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine

Cat. No.: B2454140
CAS No.: 896843-21-3
M. Wt: 335.455
InChI Key: PPZRHAJXQSFCHD-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)ethane-1,2-diamine is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Properties

IUPAC Name

N',N'-dimethyl-N-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-14-18(15-8-5-4-6-9-15)20-22-17-11-7-10-16(17)19(25(20)23-14)21-12-13-24(2)3/h4-6,8-9,21H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZRHAJXQSFCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324857
Record name N',N'-dimethyl-N-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896843-21-3
Record name N',N'-dimethyl-N-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)ethane-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N,N-dimethyl-N’-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)ethane-1,2-diamine apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will delve into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a triazatricyclo structure that contributes to its pharmacological properties. The presence of a dimethylamino group and an 11-methyl-10-phenyl moiety enhances its interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₃₁N₅
Molecular Weight305.48 g/mol
Key Functional GroupsDimethylamino, phenyl group
Structural FrameworkTriazatricyclo[7.3.0.0^{3,7}]dodeca

Research indicates that compounds with similar structural frameworks often exhibit significant biological activity through interactions with specific molecular targets such as enzymes or receptors. The triazatricyclo structure may facilitate binding to these targets, leading to modulation of their activities and subsequent biological effects.

  • Antimicrobial Activity : Compounds similar to N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca have demonstrated antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis in malignant cells.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study 1 : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related triazole derivatives, showing significant cytotoxicity against breast cancer cell lines.
  • Study 2 : Research in Bioorganic & Medicinal Chemistry Letters indicated that compounds with a dimethylamino substituent exhibited enhanced antimicrobial activity compared to their non-substituted counterparts.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells

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